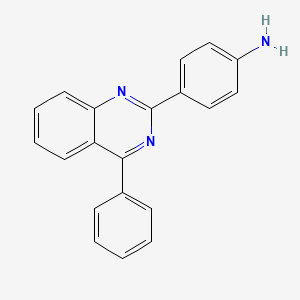

4-(4-Phenylquinazolin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylquinazolin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEROHEHOBCONLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanistic Biological Studies of 4 4 Phenylquinazolin 2 Yl Aniline Derivatives

In Vitro Enzyme and Receptor Modulation Investigations

Derivatives of the 4-(4-phenylquinazolin-2-yl)aniline framework have been the subject of extensive in vitro studies to elucidate their interactions with various enzymes and receptors. These investigations have revealed a remarkable versatility of this scaffold, capable of being tailored to inhibit a range of protein targets with high potency and selectivity. The following sections detail the specific inhibitory activities of these compounds against key biological molecules.

Kinase Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. nih.gov Numerous derivatives have been synthesized and evaluated, demonstrating that substitutions on both the quinazoline (B50416) and aniline (B41778) rings are critical for potent inhibitory activity.

Research has shown that these compounds act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. The nitrogen at position 1 of the quinazoline ring is crucial for this interaction, forming a key hydrogen bond with the hinge region of the enzyme. Structure-activity relationship (SAR) studies have revealed that small, electron-withdrawing groups at the 3'- and 4'-positions of the aniline ring, such as chlorine or bromine, are often favorable for activity.

A novel series of 4-anilinoquinazoline derivatives incorporating a 2-nitroimidazole (B3424786) moiety were designed to target EGFR under both normal and hypoxic tumor conditions. One of the most potent compounds from this series, 19h , exhibited an exceptionally low IC50 value of 0.47 nM against EGFR. nih.gov In another study, various 4-anilinoquinazoline derivatives were assessed for their antitumor activity, with compound 5e showing significant inhibitory activity against EGFR-TK and potent antiproliferative effects on A549 and Hep G2 cancer cell lines. nih.gov Furthermore, the design of dual EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors has led to the development of compounds like 15a , 15b , and 15e , which display potent, low micromolar to nanomolar inhibition of both kinases. nih.gov

| Compound | Modifications | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 19h | 2-nitroimidazole moiety | EGFR | 0.00047 | nih.gov |

| 5e | N(6)-((5-bromothiophen-2-yl)methyl)-N(4)-(3-chlorophenyl)quinazoline-4,6-diamine | EGFR-TK | - | nih.gov |

| 15a | Acylamino derivative | EGFR | 0.13 | nih.gov |

| VEGFR-2 | 0.56 | |||

| 15b | Acylamino derivative | EGFR | 0.15 | nih.gov |

| VEGFR-2 | 1.81 | |||

| 15e | Acylamino derivative | EGFR | 0.69 | nih.gov |

| VEGFR-2 | 0.87 |

Cyclooxygenase-II (COX-II) Enzyme Inhibition Mechanisms

The quinazoline core is also found in a class of compounds known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Diaryl heterocycles are a major class of selective COX-2 inhibitors, and quinazoline derivatives have been explored for this purpose. nih.govresearchgate.net The mechanism of inhibition involves blocking the enzyme's catalytic site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov

Studies on 2,3-diaryl-4(3H)-quinazolinone derivatives have demonstrated their potential as COX-2 inhibitors. The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings has been identified as crucial for optimal COX-2 selectivity and potency. mdpi.com For instance, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives carrying a para-sulfonamide group were synthesized and evaluated. Among these, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.comnih.gov While less potent than the standard drug celecoxib, this finding highlights the potential of the quinazolinone scaffold for COX-2 inhibition. nih.gov

| Compound | Modifications | Target | % Inhibition @ Concentration (µM) | Reference |

|---|---|---|---|---|

| 1c | 3-(4-methoxyphenyl)-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]quinazolin-4(3H)-one | COX-2 | 47.1% @ 20 | mdpi.comnih.gov |

Breast Cancer Resistance Protein (ABCG2) Inhibition and Multidrug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (ABCG2). nih.gov Derivatives based on a 4-substituted-2-phenylquinazoline scaffold have been investigated as potent and selective inhibitors of ABCG2. nih.gov These compounds can reverse MDR by blocking the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy. nih.gov

Substitutions with groups such as hydroxy, cyano, nitro, acetamido, and fluoro on the 4-anilino portion of the 2-phenylquinazoline (B3120039) scaffold have been shown to yield high inhibitory activities against ABCG2. nih.gov These quinazoline-based inhibitors have also demonstrated high selectivity for ABCG2 over other ABC transporters like ABCB1 and ABCC1. nih.gov The ability of these compounds to reverse MDR has been confirmed in cellular assays, and they often exhibit low intrinsic cytotoxicity, leading to a favorable therapeutic ratio. nih.gov

| Compound Class | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 4-Anilino-quinazolines | Substitutions (hydroxy, cyano, nitro, acetamido, fluoro) on the 2-phenylquinazoline scaffold | High inhibitory activity and selectivity towards ABCG2; Reversal of multidrug resistance | nih.gov |

Cholinesterase (AChE and BChE) Inhibitory Effectiveness

The quinazoline scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov

A library of 2,4-disubstituted quinazoline derivatives was synthesized and evaluated for their ability to inhibit both AChE and BuChE. Several of these compounds demonstrated inhibitory activity in the low micromolar range. nih.gov For example, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) was identified as a dual inhibitor of both AChE (IC50 = 2.1 μM) and BuChE (IC50 = 8.3 μM). nih.gov In a separate study, a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives were developed as potential dual inhibitors. Among them, BOP-1 showed dual inhibitory activity against AChE (IC50 = 5.90 μM) and BuChE (IC50 = 6.76 μM), while BOP-8 was a potent and selective AChE inhibitor (IC50 = 1.11 μM). nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | AChE | 2.1 | nih.gov |

| BuChE | 8.3 | ||

| BOP-1 | AChE | 5.90 | nih.gov |

| BuChE | 6.76 | ||

| BOP-8 | AChE | 1.11 | nih.gov |

Modulation of Other Biomolecules and Signal Transduction Pathways

Beyond the well-defined targets discussed above, derivatives of the 4-(4-phenylquinazolin-2-yl)aniline scaffold have shown the ability to modulate other important biomolecules and signaling pathways. As previously mentioned, some 4-anilinoquinazoline-acylamino derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov The inhibition of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), provides an additional anti-cancer mechanism by cutting off the tumor's blood supply.

Furthermore, related quinazoline structures have been found to inhibit other critical cellular targets. For instance, a series of 4-hydroxyquinazoline (B93491) derivatives were identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. mdpi.com The compound B1 from this series exhibited an IC50 of 63.81 nM against PARP1. mdpi.com While structurally distinct from the 4-anilino derivatives, this highlights the broader potential of the quinazoline core in targeting diverse enzymatic pathways relevant to cancer therapy.

Cellular Mechanistic Investigations

The in vitro inhibitory activities of 4-(4-phenylquinazolin-2-yl)aniline derivatives translate into significant effects at the cellular level. These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways within cancer cells.

Cellular studies have demonstrated that EGFR-inhibiting 4-anilinoquinazoline derivatives can effectively suppress the growth of cancer cell lines that overexpress EGFR. nih.gov For example, compound 19h strongly inhibited the proliferation of A549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cells with sub-micromolar IC50 values. nih.gov Similarly, compound 5e was shown to induce apoptosis in A549 cells. nih.gov

In the context of PARP inhibition, the 4-hydroxyquinazoline derivative B1 was found to induce apoptosis in a dose-dependent manner in HCT-15 and HCC1937 cancer cell lines. mdpi.com Mechanistic studies revealed that this compound stimulated the formation of intracellular reactive oxygen species (ROS) and caused depolarization of the mitochondrial membrane, both of which are key events in the apoptotic cascade. mdpi.com

Furthermore, the ability of certain derivatives to inhibit the ABCG2 transporter has been shown to effectively reverse multidrug resistance in cancer cells. This sensitizes the cells to the cytotoxic effects of various chemotherapeutic agents, demonstrating a clear cellular mechanism for overcoming a major obstacle in cancer treatment. nih.gov

Induction of Apoptosis in Cell Lines: Molecular Pathways and Bcl-2 Family Protein Interactions

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on various cancer cell lines have shown that these compounds can trigger apoptotic pathways, leading to the systematic dismantling of the cell.

For instance, investigations into morpholine-substituted quinazoline derivatives revealed that the primary cause of cancer cell death was apoptosis. nih.govmdpi.com Mechanistic studies found that lead compounds, such as AK-3 and AK-10, induce this effect by inhibiting cell proliferation during the G1 phase of the cell cycle. nih.govmdpi.com While direct interactions with the Bcl-2 family of proteins are a common feature of many apoptotic inducers, the specific modulation of these proteins by 4-(4-phenylquinazolin-2-yl)aniline derivatives is an area requiring more detailed investigation. However, related structures like 4-anilinoquinolinylchalcones have been shown to trigger apoptosis through the activation of caspases 3 and 7, which are key executioner proteins in the apoptotic cascade, often regulated by the Bcl-2 family.

Inhibition of Cell Proliferation in Specific Cancer Cell Lines (e.g., A549, MCF-7, SH-SY5Y)

Derivatives of 4-anilinoquinazoline have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. The lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SH-SY5Y) cell lines have been common models for evaluating the efficacy of these compounds.

A series of morpholine-substituted quinazoline derivatives showed notable dose-dependent inhibition of these cell lines. nih.gov Compounds designated AK-3 and AK-10 were particularly effective, displaying significant cytotoxic activity with IC₅₀ values in the low micromolar range. nih.govmdpi.com Another 4-anilinoquinazoline derivative, identified as compound 20, also showed potent antiproliferative effects against MCF-7 cells with an IC₅₀ of 3 µM. nih.gov These findings underscore the potential of the quinazoline scaffold in developing targeted anticancer agents.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | A549 (Lung) | MCF-7 (Breast) | SH-SY5Y (Neuroblastoma) | Source(s) |

|---|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | nih.govmdpi.com |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | nih.govmdpi.com |

| Cmpd 20 | Not Reported | 3 | Not Reported | nih.gov |

Exploration of Mechanisms in Antimicrobial Activity (e.g., Interaction with Cell Wall and DNA Structures)

In addition to their anticancer properties, quinazoline derivatives have been explored for their antimicrobial potential. Research indicates that these compounds can act against bacteria and fungi through mechanisms that involve critical cellular structures. mdpi.com One of the primary modes of action is the interaction with and disruption of the microbial cell wall and DNA structures. mdpi.comnih.gov

A key molecular target identified for the antibacterial activity of 4-anilinoquinazoline derivatives is DNA gyrase. This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils into the DNA and manages its topology. By inhibiting DNA gyrase, these compounds interfere with fundamental cellular processes, leading to bacterial death. Molecular docking studies have supported this mechanism, showing that N,2-diphenylquinazolin-4-amine derivatives can fit into the ATP-binding pocket of the E. coli DNA gyrase B subunit, with some compounds showing strong binding energies. For example, compound 3c, an N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative, exhibited the highest binding energy in one such study. This targeted interaction highlights a specific mechanism for the antimicrobial effects of this class of compounds.

Anti-inflammatory Action through Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-1β, IL-6)

The anti-inflammatory potential of quinazoline derivatives has been linked to their ability to modulate the immune response, particularly by inhibiting the production of key pro-inflammatory cytokines. Overproduction of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory diseases.

Studies have demonstrated that certain quinazoline derivatives can potently inhibit these signaling molecules. For example, the quinazoline derivative JTE-052 (delgocitinib) was found to inhibit the production of TNF-α, IL-1β, and IL-6 in skin models. Another study on novel quinazoline-2,4(1H,3H)-dione derivatives showed that a lead compound, 4a, could inhibit IL-6 secretion in murine macrophages following stimulation with lipopolysaccharide (LPS). This activity suggests a direct suppressive effect on cytokine-mediated inflammatory responses. mdpi.com The mechanism for some derivatives may also involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are upstream of cytokine pathways.

Investigation of Immunomodulatory Effects in Cellular Contexts

Beyond general anti-inflammatory action, quinazoline derivatives have been shown to possess specific immunomodulatory effects, altering the function of immune cells in a targeted manner. This modulation can be beneficial in diseases characterized by a dysregulated immune response.

In cellular contexts, certain derivatives have been observed to influence immune cells like macrophages without causing general toxicity. mdpi.com For instance, a quinazoline-2,4(1H,3H)-dione derivative was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages without being immunotoxic, indicating a specific modulatory effect rather than broad suppression. mdpi.com Furthermore, the quinazoline-based drug JTE-052 has been shown to enhance skin barrier function by counteracting the effects of Th2 cytokine signaling in keratinocytes, a key cellular event in atopic dermatitis. These findings highlight the potential of these compounds to fine-tune immune responses in specific cellular environments.

Assessment of Antimutagenic Properties in Genetic Models

While the anticancer activity of quinazoline derivatives is well-documented and often involves interaction with DNA-related processes like repair and replication, specific studies on their antimutagenic properties are not extensively reported in the available literature. nih.gov Antimutagenicity refers to the ability of a compound to prevent or reduce the rate of mutations in genetic material. Although some anticancer mechanisms, such as the inhibition of the DNA repair enzyme system, are known for quinazolines, dedicated research assessing their capacity to protect against mutagenesis in standard genetic models appears to be a field that warrants further investigation. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 4-anilinoquinazoline derivatives, extensive SAR studies have provided insights into how chemical modifications affect their biological activities.

For Anticancer Activity: The substitutions on both the quinazoline core and the 4-anilino side chain are critical for anticancer potency, particularly for the inhibition of receptor tyrosine kinases like EGFR.

Aniline Ring Substitution: The position and nature of substituents on the aniline ring significantly modulate activity. Substitution at the C-3′ and C-4′ positions with large, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, is generally preferred for enhanced activity. In contrast, the ortho (C-2′) position favors smaller substituents like fluorine or hydrogen. Small, lipophilic groups at the 3-position have also been shown to be favorable.

Quinazoline Core Substitution: Modifications to the quinazoline ring itself are also important. Electron-donating groups at the C-6 and C-7 positions, such as methoxy (B1213986) groups, have been shown to greatly increase potency against EGFR. Attaching 2-substituted acetamido moieties at the C-6 position has also yielded compounds with potent antiproliferative activity. nih.gov

For Antimicrobial Activity: SAR studies for antimicrobial effects have also identified key structural features.

Quinazolinone Ring Substitution: The activity can be improved by specific substitutions on the core ring system. The presence of a halogen atom (e.g., iodine) at the C-6 or C-8 positions is beneficial. mdpi.comnih.gov Furthermore, substitutions at the C-2 and C-3 positions, along with an amine or substituted amine at the C-4 position, can enhance antimicrobial properties. mdpi.com Increased lipophilicity has also been correlated with improved antibacterial activity in some series of N,2-diphenylquinazolin-4-amine derivatives.

These SAR findings provide a rational basis for the design of new 4-(4-phenylquinazolin-2-yl)aniline derivatives with improved and more specific biological profiles.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 4-anilinoquinazoline derivatives is profoundly influenced by the nature and position of substituents on both the quinazoline and aniline rings. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in the context of anticancer activity, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, specific substitution patterns are favored. Research has shown that the introduction of small, lipophilic groups at the 3-position of the aniline ring is beneficial for inhibitory activity. nih.gov Furthermore, the presence of electron-withdrawing groups, such as halogens (chlorine, bromine) or a trifluoromethyl group, on the aniline moiety can enhance potency.

Conversely, the quinazoline core's substitution plays a crucial role in modulating activity. Electron-donating groups on the quinazoline ring are generally favored for enhanced EGFR inhibition. nih.gov For example, the 6,7-dimethoxy substitution pattern is a well-established feature in highly potent EGFR inhibitors. nih.gov The strategic placement of various functional groups can lead to derivatives with impressive inhibitory concentrations (IC50) in the nanomolar range against different cancer cell lines. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 4-anilinoquinazoline derivatives based on reported research findings.

| Compound ID | Substituent on Aniline Ring | Substituent(s) on Quinazoline Ring | Biological Target/Cell Line | Activity (IC50) | Reference |

| 1 | 3-Chloro-4-fluoro | 6-Amino | MERS-CoV | - | nih.gov |

| 6m | Not specified | Amino acid moiety | EGFR | 0.0032 µM | nih.gov |

| 9a | Not specified | Not specified | Various cancer cell lines | 25-682 nM | nih.gov |

| 15a | Not specified | Acylamino | EGFR/VEGFR-2 | 0.13 µM/0.56 µM | nih.gov |

| 15b | Not specified | Acylamino | EGFR/VEGFR-2 | 0.15 µM/1.81 µM | nih.gov |

| 20 | Unsubstituted | 6,7-Dimethoxy | EGFR | 29 pmol/L | nih.gov |

| 8a | 3-Bromoaniline | 7-Morpholine | A431 (human carcinoma cell) | 1.78 µM | nih.gov |

| 8d | Not specified | 7-Morpholine | A431 (human carcinoma cell) | 8.25 µM | nih.gov |

| 8f | Not specified | 7-Morpholine | A431 (human carcinoma cell) | 7.18 µM | nih.gov |

Positional and Electronic Effects of Substituents on Quinazoline and Aniline Moieties

The specific placement and electronic properties (electron-donating or electron-withdrawing) of substituents on the 4-anilinoquinazoline scaffold are critical determinants of molecular interactions with biological targets.

Quinazoline Moiety: Substitutions on the quinazoline ring, particularly at the C-6 and C-7 positions, have been extensively studied. A variety of substituents, including neutral, basic, and heteroaromatic side chains at the C-7 position, can result in potent compounds. In contrast, modifications at the C-6 position are more restricted, with a methoxy group often being the preferred substituent. The electronic effects of these substituents are significant; electron-donating groups on the quinazoline ring are known to enhance the inhibitory potency against EGFR. nih.gov This suggests that increasing the electron density of the quinazoline core can be a key strategy for improving biological activity.

The table below illustrates the influence of positional and electronic effects of substituents on the activity of 4-anilinoquinazoline derivatives.

| Compound Class | Substituent Position & Nature (Aniline Ring) | Substituent Position & Nature (Quinazoline Ring) | Observed Effect on Activity | Reference |

| EGFR Inhibitors | 3'-position: Small, lipophilic groups | 6,7-positions: Electron-donating groups (e.g., dimethoxy) | Increased potency | nih.gov |

| Anticancer Agents | 3' and 4'-positions: Large, lipophilic, electron-withdrawing groups (e.g., Cl, Br) | 7-position: Basic side chains (e.g., morpholine) | High inhibitory activity | nih.gov |

| Anticancer Agents | 2'-position: Small substituents (e.g., F, H) | 6-position: Methoxy group | Preferred for potent compounds |

Rational Design Principles for Modulating Molecular Interactions

The development of potent and selective 4-anilinoquinazoline derivatives often relies on rational design principles guided by an understanding of their molecular interactions with target enzymes. A primary strategy is molecular hybridization, which involves combining the 4-anilinoquinazoline scaffold with other pharmacologically active moieties to create hybrid compounds with enhanced biological profiles. nih.gov

A key aspect of the rational design of these inhibitors is targeting the ATP-binding site of protein kinases. The quinazoline core acts as a scaffold that mimics the adenine (B156593) part of ATP, while the substituted aniline ring occupies an adjacent hydrophobic pocket. Therefore, the design principles often focus on optimizing the interactions within this binding site.

Key rational design principles include:

Enhancing Binding Affinity: Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with the amino acid residues in the target's active site. For example, the nitrogen atom at position 1 of the quinazoline ring is a critical hydrogen bond acceptor.

Modulating Selectivity: Fine-tuning the substituents to exploit subtle differences in the active sites of different kinases, thereby achieving selectivity for the desired target.

Improving Pharmacokinetic Properties: Incorporating functional groups that can enhance solubility, metabolic stability, and cell permeability. The use of basic side chains, for instance, can improve the aqueous solubility of the compounds.

Fragment-Based Drug Discovery: Utilizing a fragment-based approach where different molecular fragments are combined and optimized to build a potent inhibitor. This strategy has been successfully employed in the discovery of dual-target inhibitors.

The design of 4-anilinoquinazoline derivatives as enzyme inhibitors is a dynamic field that leverages structural biology, computational modeling, and synthetic chemistry to create novel therapeutic agents. nih.gov182.160.97 The ultimate goal is to develop compounds with high potency, selectivity, and favorable drug-like properties. 182.160.97

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(4-Phenylquinazolin-2-yl)aniline. These methods allow for a detailed examination of its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular conformations of quinazoline (B50416) derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide optimized geometries and reveal key electronic parameters. semanticscholar.org For instance, the ground-state geometries of related quinazoline compounds have been optimized to determine properties like electron affinity, ionization potential, and chemical hardness. semanticscholar.org

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, with a larger gap generally indicating higher stability and lower reactivity. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules like 4-(4-Phenylquinazolin-2-yl)aniline. This method is used to calculate electronic absorption spectra and to understand the nature of electronic transitions. nih.gov

For analogous systems, TD-DFT studies have revealed that the lowest energy electronic transitions are often dominated by HOMO to LUMO excitations. nih.gov These transitions are critical for understanding the photophysical properties of the molecule. The calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions, providing insights that can be correlated with experimental UV-Vis spectra. The nature of the orbitals involved in these transitions, whether they are π → π* or n → π* in character, can also be determined, which is essential for understanding the molecule's photochemical behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for predicting how 4-(4-Phenylquinazolin-2-yl)aniline and its derivatives interact with biological macromolecules and for forecasting their biological activity.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-anilinoquinazoline (B1210976), docking studies have been instrumental in understanding their mechanism of action as enzyme inhibitors. journalcra.comnih.govresearchgate.net These compounds are often evaluated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). journalcra.com

Docking simulations can reveal the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For example, in many 4-anilinoquinazoline-based inhibitors, the quinazoline nitrogen atoms often form crucial hydrogen bonds with key residues in the hinge region of the kinase domain. researchgate.net The phenyl-aniline moiety typically occupies a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity.

The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. journalcra.comnih.gov These scores are used to rank different compounds and to prioritize them for synthesis and biological testing. For instance, a study on novel 4-anilinoquinazoline derivatives showed that a compound with a maximum docking score of -11.13 against VEGFR-2 was a potent cytotoxic agent. journalcra.com

Table 1: Representative Docking Scores of Anilinoquinazoline Derivatives Against Kinase Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| 4-Anilinoquinazoline Derivatives | VEGFR-2 | -11.13 | journalcra.com |

| 4-Anilinoquinazoline Derivatives | DNA Gyrase | -8.16 | nih.gov |

| N,2-Diphenylquinazolin-4-amine Derivatives | E. coli DNA gyrase B kinase | -6.13 | lums.ac.ir |

| 4-Anilinoquinazoline Derivatives | VEGFR-2 | -8.24 | |

| 4-Anilinoquinazoline Derivatives | EGFR | -6.39 |

This table is for illustrative purposes and the specific compound "4-(4-Phenylquinazolin-2-yl)aniline" may have different docking scores. The data represents findings for structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a correlation between calculated molecular descriptors and the experimentally determined activity. nih.gov

For aniline (B41778) and quinazoline derivatives, QSAR studies have been used to predict various properties, including antimalarial activity and lipophilicity. nih.govnih.gov The molecular descriptors used in these studies can be constitutional, topological, geometrical, or electronic in nature. Genetic algorithms are often employed to select the most relevant descriptors for building a robust QSAR model. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity. This information is invaluable for the rational design of new, more potent analogs.

Conformational Analysis and Stability of Quinazoline Derivatives

The conformational flexibility of 4-(4-Phenylquinazolin-2-yl)aniline and its derivatives is a critical factor influencing their biological activity. Conformational analysis aims to identify the low-energy conformations of a molecule and to understand the energy barriers between them.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational methods, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for the qualitative and quantitative investigation of intermolecular forces. These techniques allow for the visualization and quantification of interactions that govern molecular assembly in the crystalline state.

Hydrogen Bonding:

In derivatives of quinazoline, hydrogen bonds are a prominent feature, often dictating the primary assembly of molecules. For instance, in the crystal structure of 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, intermolecular N-H···O hydrogen bonds lead to the formation of dimeric structures. researchgate.net Similarly, in 2-methylquinazolin-4(3H)-one hydrochloride, N-H···Cl hydrogen bonds create zigzag chains, demonstrating the structure-directing role of these interactions. nih.govresearchgate.net

DFT calculations on model systems have shown that the strength of hydrogen bonds can be significantly influenced by the electronic nature of substituents. nih.gov For example, electron-donating groups can enhance the hydrogen bond strength, while electron-withdrawing groups may weaken it. nih.gov The interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking, is also a critical factor, with studies suggesting that the formation of hydrogen bonds can, in turn, strengthen stacking interactions. rsc.org

π-π Stacking:

Aromatic rings, such as the phenyl and quinazoline moieties in 4-(4-Phenylquinazolin-2-yl)aniline, are prone to engage in π-π stacking interactions. These interactions are crucial for the stabilization of the crystal lattice. In the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, for example, molecules are linked by π-π stacking between adjacent, inversion-related quinazoline groups, with a centroid-centroid distance of 3.7105 (9) Å. doaj.org

The geometry of π-π stacking can vary, including parallel-displaced and T-shaped arrangements, and is influenced by the electrostatic and van der Waals forces between the aromatic systems. Computational studies on various aromatic compounds have quantified the energetic contributions of these interactions, which are typically in the range of a few kcal/mol. nih.gov

Hirshfeld Surface Analysis:

In another example, 2-methylquinazolin-4(3H)-one hydrochloride, the Hirshfeld surface analysis shows that H···H (36.1%), H···C/C···H (25.8%), and H···O/O···H (17.7%) are the most important contacts. nih.govresearchgate.net These percentages provide a quantitative fingerprint of the intermolecular environment.

While direct data for 4-(4-Phenylquinazolin-2-yl)aniline is unavailable, the following table presents representative data from related compounds to illustrate the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis.

| Compound/System | H···H Contacts (%) | C···H/H···C Contacts (%) | Heteroatom···H Contacts (%) | Other Contacts (%) |

| 2-methylquinazolin-4(3H)-one hydrochloride | 36.1 | 25.8 | 28.0 (O···H, N···H, Cl···H) | 10.1 |

| 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide | 40.9 | 23.7 | 25.8 (S···H, N···H, O···H) | 9.6 |

This table is illustrative and based on data from related compounds. The specific percentages for 4-(4-Phenylquinazolin-2-yl)aniline would require a dedicated computational study.

Advanced Materials Science and Photophysical Applications of 4 4 Phenylquinazolin 2 Yl Aniline Derivatives

Design and Synthesis of Stimuli-Responsive Quinazoline (B50416) Materials

The design of stimuli-responsive materials based on the 4-(4-phenylquinazolin-2-yl)aniline scaffold involves the strategic introduction of functional groups that can respond to external stimuli such as solvent polarity, pH, or mechanical stress. The core structure, consisting of a quinazoline ring substituted with a phenyl group at the 2-position and an aniline (B41778) group at the 4-position, forms a robust platform for creating "push-pull" systems. In these systems, the electron-donating aniline moiety and the electron-withdrawing quinazoline core facilitate intramolecular charge transfer (ICT), a key process governing the photophysical properties.

The synthesis of 4-anilinoquinazoline (B1210976) derivatives is typically achieved through a multi-step process. A common route involves the reaction of a suitably substituted 2-aminobenzonitrile (B23959) with a benzoyl chloride derivative to form an N-(2-cyanophenyl)benzamide intermediate. This intermediate can then undergo cyclization to form the quinazoline ring. Alternatively, 4-chloroquinazolines can be synthesized and subsequently reacted with anilines in a nucleophilic aromatic substitution reaction to yield the desired 4-anilinoquinazoline. The synthesis of various 4-anilinoquinazoline derivatives has been reported, highlighting the versatility of this synthetic approach for creating a library of compounds with tailored properties. nih.gov

Photophysical Properties and Optical Behavior

The photophysical properties of 4-(4-phenylquinazolin-2-yl)aniline and its derivatives are of significant interest due to their potential in applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Investigation of Fluorescence Properties in Solution and Solid State

Derivatives of 4-anilinoquinazoline often exhibit fluorescence in both solution and the solid state. The emission properties are highly dependent on the molecular structure and the surrounding environment. In dilute solutions, these compounds can display fluorescence, with the emission wavelength and intensity being influenced by the solvent. In the solid state, the fluorescence can be even more pronounced, a phenomenon often linked to the restriction of intramolecular motions. For instance, some 2-aryl-4-(morpholin-4-yl)quinazoline chromophores have been shown to emit deep-blue light in their powdered form. The solid-state emission is a crucial property for applications in solid-state lighting and displays.

Positive Solvatochromism and its Mechanistic Basis

Many quinazoline derivatives with a "push-pull" architecture, including those related to 4-(4-phenylquinazolin-2-yl)aniline, exhibit positive solvatochromism. This phenomenon is characterized by a red-shift in the fluorescence emission spectrum as the polarity of the solvent increases. The mechanistic basis for this behavior lies in the intramolecular charge transfer (ICT) from the electron-donating aniline group to the electron-accepting quinazoline moiety upon photoexcitation.

In non-polar solvents, the ground state and the excited state have similar, smaller dipole moments. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a shift to longer wavelengths (red-shift). This property makes these compounds useful as fluorescent probes for sensing the polarity of their microenvironment. Studies on related push-pull quinazoline derivatives have demonstrated significant solvatochromic shifts, indicating a substantial change in dipole moment upon excitation. researchgate.net

Aggregation-Enhanced Emission (AEE) Phenomena

Aggregation-enhanced emission (AEE) is a fascinating photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The AEE effect in quinazoline derivatives is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. researchgate.net

In dilute solutions, the phenyl and aniline groups of 4-(4-phenylquinazolin-2-yl)aniline can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. However, in the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and promotes the radiative decay pathway, leading to enhanced fluorescence emission. This property is highly desirable for applications in bio-imaging and sensing, where high emission intensity in the aggregated state is advantageous. mdpi.com

Luminescence Characteristics and Quantum Yields

The luminescence characteristics of 4-(4-phenylquinazolin-2-yl)aniline derivatives, including their emission maxima and quantum yields, are highly tunable through chemical modification. The introduction of different substituents on the phenyl and aniline rings can significantly impact the electronic properties and, consequently, the emission color and efficiency.

For instance, studies on related 2-aryl-4-(morpholin-4-yl)quinazoline chromophores have shown that they can emit light from the blue to the green region of the spectrum with quantum yields reaching up to 75% in toluene. The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for practical applications. The table below shows representative photophysical data for a related quinoxaline (B1680401) derivative exhibiting solvatochromism, which illustrates the typical trends expected for push-pull heterocyclic systems.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Heptane | 388 | 486 | 5480 |

| Toluene | 396 | 518 | 6140 |

| 1,4-Dioxane | 396 | 545 | 7160 |

| Chloroform | 403 | 572 | 7540 |

| Dichloromethane | 405 | 586 | 7880 |

Data adapted from a study on a related quinoxaline derivative to illustrate solvatochromic effects. nih.gov

Nonlinear Optical Properties

Molecules with a significant intramolecular charge transfer character, such as 4-(4-phenylquinazolin-2-yl)aniline and its derivatives, are expected to exhibit nonlinear optical (NLO) properties. NLO materials have applications in optical switching, frequency conversion, and optical data storage. The third-order NLO properties of quinazolinone derivatives have been investigated, revealing that the introduction of π-conjugated systems, such as phenylacetylene (B144264) groups, can significantly enhance the NLO response. iaea.orgx-mol.com

Chemosensing and Molecular Switching Applications of 4-(4-Phenylquinazolin-2-yl)aniline Derivatives

Derivatives of 4-(4-phenylquinazolin-2-yl)aniline have garnered significant interest for their potential in chemosensing and molecular switching, owing to their unique photophysical properties that can be modulated by external stimuli. These molecules can act as "smart" materials, changing their fluorescence or color in response to changes in their chemical environment.

Acid-Sensing and Acidochromic Behavior

The quinazoline scaffold, particularly when functionalized with amino groups, often exhibits sensitivity to pH changes. This acid-sensing capability stems from the protonation and deprotonation of the nitrogen atoms within the quinazoline ring system and the exocyclic amino group. This protonation alters the electronic distribution within the molecule, leading to observable changes in its absorption and emission spectra, a phenomenon known as acidochromism.

Research on related quinoline (B57606) and quinazoline derivatives has demonstrated significant shifts in their fluorescence properties upon exposure to acidic conditions. For instance, a novel fluorescent quinoline derivative, 1,4-di(quinoline-6-yl)buta-1,3-diyne (DQBD), has been shown to exhibit gradual changes in fluorescence color in both solution and solid states in response to varying pH levels. researchgate.net This behavior is attributed to the protonation effect. Similarly, certain quinazolinone-based fluorescent probes display a "turn-on" fluorescence in the presence of specific analytes, a process that can be influenced by the acidity of the medium. nih.gov

The amino group in the 4-anilino moiety of 4-(4-phenylquinazolin-2-yl)aniline acts as an electron-donating group, contributing to the molecule's intramolecular charge transfer (ICT) character. Upon protonation of the quinazoline nitrogen or the aniline nitrogen, the ICT state is perturbed, leading to a change in the fluorescence emission. This can manifest as a color change (acidochromism) or a quenching or enhancement of the fluorescence intensity. The specific response is dependent on the molecular structure and the solvent environment.

Table 1: Acidochromic Properties of a Representative Quinoline Derivative

| Compound | State | Stimulus | Observed Change | Reference |

| 1,4-di(quinoline-6-yl)buta-1,3-diyne (DQBD) | Solution & Solid | pH change | Gradual fluorescence color change | researchgate.net |

Reversible Switching Mechanisms in Solution and Solid State

A key feature of the acidochromic behavior of 4-(4-phenylquinazolin-2-yl)aniline derivatives is its potential for reversibility. The protonation-deprotonation process can often be reversed by the addition of a base, allowing the molecule to switch between two distinct states with different optical properties. This reversible switching is crucial for the development of reusable sensors and molecular switches.

The switching mechanism in solution is typically rapid and involves the straightforward transfer of protons between the molecule and the solvent. In the solid state, the mechanism can be more complex, involving changes in the crystal packing and intermolecular interactions in addition to protonation. Research on a new fluorescent quinoline derivative has demonstrated that such reversible acid-responsive characteristics can be achieved in both solution and solid phases, highlighting the potential for creating robust, reusable pH sensors. researchgate.net

The ability of these compounds to exhibit fluorescence switching in the solid state is particularly advantageous for practical applications, as it allows for the development of sensory materials and coatings. The reversible "ON-OFF-ON" fluorescence behavior has been investigated for phenyl quinazoline derivatives, demonstrating their potential for applications such as latent fingerprint detection.

Development of Molecular Logic Gates and Switches

The reversible switching behavior of 4-(4-phenylquinazolin-2-yl)aniline derivatives makes them promising candidates for the construction of molecular-level logic gates. In a molecular logic gate, the molecule processes chemical or light-based inputs to produce a specific output signal, typically a change in fluorescence.

For example, a simple "YES" or "NO" logic gate can be constructed based on the fluorescence response to the presence or absence of an acid. More complex logic gates, such as "AND," "OR," and "XOR," can be designed by incorporating multiple stimuli-responsive units into the molecular structure or by using a combination of different molecules. In such systems, inputs could be the presence of an acid and another chemical species, or a combination of chemical and light inputs. The output would be a specific fluorescence signal corresponding to the logical operation.

While the direct application of 4-(4-phenylquinazolin-2-yl)aniline in complex molecular logic gates is an area of ongoing research, the fundamental principles have been demonstrated in related systems. For instance, molecular logic gates have been constructed from molecules that undergo conformational changes or reactions in response to stimuli, leading to a readable output. The development of these systems is a crucial step towards the miniaturization of computational devices and the creation of "smart" materials capable of complex decision-making at the molecular level.

Advanced Optical Material Applications

The unique photophysical properties of 4-(4-phenylquinazolin-2-yl)aniline and its derivatives also make them attractive for applications in advanced optical materials, including organic light-emitting diodes (OLEDs) and forensic science.

Exploration in Organic Light-Emitting Diodes (OLEDs)

Quinazoline derivatives have been explored for their potential use in various layers of OLEDs. Their aromatic structure provides good thermal stability, and their tunable electronic properties allow them to function as emitters, hosts, or charge-transporting materials. beilstein-journals.org In the context of 4-(4-phenylquinazolin-2-yl)aniline, its chemical structure suggests potential as a hole-transporting material due to the presence of the electron-rich aniline moiety. google.comrsc.org

A patent for improved OLED stability suggests the use of a doped hole transport layer that can include amine-containing materials. google.comgoogle.com The general class of quinazoline derivatives has been investigated for this purpose. Furthermore, quinazoline-based compounds have been successfully used as hosts for phosphorescent emitters in red OLEDs, demonstrating their ability to facilitate efficient energy transfer. beilstein-journals.org The development of quinazoline-based exciplex-forming compounds has also been reported, which could lead to highly efficient OLEDs. beilstein-journals.org

The performance of an OLED is highly dependent on the properties of the materials used in its various layers. For a hole-transporting material, key parameters include high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure efficient injection of holes from the anode and transport to the emissive layer. The specific performance of 4-(4-phenylquinazolin-2-yl)aniline in an OLED device would depend on these factors and its compatibility with other materials in the device stack.

Table 2: Potential Roles of Quinazoline Derivatives in OLEDs

| Application | Function | Key Properties | Reference |

| Hole Transport Layer | Transports holes from the anode to the emissive layer | High hole mobility, appropriate HOMO level, thermal stability | google.comrsc.org |

| Host Material | Hosts phosphorescent emitters, facilitates energy transfer | High triplet energy, good film-forming properties | beilstein-journals.org |

| Emitter | Emits light upon recombination of electrons and holes | High photoluminescence quantum yield, color purity | beilstein-journals.org |

Forensic Applications (e.g., Latent Fingerprint Detection)

The fluorescent properties of quinazoline derivatives make them highly suitable for forensic applications, particularly for the detection of latent fingerprints. Latent fingerprints are invisible to the naked eye and require the use of developing agents to be visualized. Fluorescent compounds are advantageous as they can provide high contrast between the fingerprint ridges and the substrate, especially on multicolored or patterned surfaces. nih.govnih.gov

Quinoline and quinazoline derivatives have been identified as promising reagents for fingerprint detection. researchgate.netresearchgate.net These compounds can interact with the components of fingerprint residue, such as amino acids and fatty acids, leading to an enhancement of fluorescence upon binding. researchgate.net A study on a new fluorescent quinoline derivative demonstrated its potential for the visualization of latent fingerprints.

The mechanism of detection often involves the application of a solution containing the fluorescent compound to the surface, followed by visualization under a specific wavelength of light (e.g., UV light). The compound selectively adheres to the fingerprint ridges, and its fluorescence allows for a clear and detailed image of the print to be captured. The development of new fluorescent powders based on organic dyes is an active area of research aimed at improving the sensitivity and selectivity of latent fingerprint detection. frontiersin.org

Security Ink and Data Encryption Technologies

The growing threat of counterfeiting has spurred the development of advanced security features for currency, official documents, and branded products. Luminescent materials are at the forefront of this technological race, and quinazoline derivatives, known for their robust fluorescence, are emerging as a significant class of compounds for these applications. While direct research on 4-(4-Phenylquinazolin-2-yl)aniline for security inks is not extensively documented, the known photophysical properties of related quinazoline compounds provide a strong basis for their potential in this area.

Fluorescent security inks are designed to be invisible under normal lighting conditions but reveal a distinct color or pattern when exposed to ultraviolet (UV) light. This characteristic provides a covert security feature that is difficult to replicate without specialized knowledge and materials. The core of this technology lies in the unique excitation and emission properties of the fluorescent molecules.

Research Findings on Related Quinazoline Derivatives:

Studies on various quinazoline and quinazolinone derivatives have demonstrated their strong luminescence, a key requirement for security ink applications. For instance, certain 2-aryl-4-(morpholin-4-yl)quinazoline chromophores exhibit high fluorescence quantum yields, with emissions spanning the visible spectrum from blue to red. rsc.org The fluorescence color and intensity of these compounds can be sensitive to their chemical environment, a property that can be exploited to create more complex and secure features. rsc.org

The general principle involves incorporating a quinazoline-based fluorophore into an ink formulation. When printed on a substrate, the ink remains inconspicuous. However, upon irradiation with a UV light source, the quinazoline molecules absorb the high-energy photons and then emit lower-energy photons in the visible spectrum, revealing the encrypted information.

The potential of these compounds is further enhanced by the tunability of their emission wavelengths. By modifying the substituents on the quinazoline core, the color of the emitted light can be precisely controlled. This allows for the creation of multi-colored fluorescent images or codes, significantly increasing the complexity and security of the authentication feature. For example, the introduction of different functional groups can shift the emission maximum, as shown in the table below, which summarizes findings for various luminescent quinazoline derivatives.

| Derivative Type | Substituent Effect | Emission Color | Potential Security Feature |

| 2-Aryl-4-morpholinylquinazolines | Bi-phenylene group | Deep-blue in solid state | Covert marking visible under UV light |

| 2-(4-Diphenylamino)phenylquinazolines | Diphenylamino group | Green in solid state | Multi-level authentication with distinct colors |

| 2-(5-Aminoaryl)thiophen-2-ylquinazolines | Aminoarylthiophene group | Blue-green in solid state | Complex patterns with varying emission spectra |

This table is illustrative and based on findings for related quinazoline derivatives, highlighting the potential for tuning photophysical properties.

The application of such compounds in data encryption involves encoding information within these fluorescent patterns. This could range from simple authentication marks to complex barcodes or QR codes that are only readable under specific UV frequencies. The stability and high quantum yield of quinazoline-based fluorophores make them suitable for long-term, reliable security applications.

Development of High-Density Data Storage Devices Based on Charge Transfer and Traps

The quest for smaller, faster, and more energy-efficient data storage solutions is a driving force in materials science. Organic molecules with switchable electronic states are being explored as alternatives to traditional silicon-based memory. The principles of charge transfer and charge trapping in organic materials offer a promising avenue for the development of high-density data storage devices.

While direct application of 4-(4-Phenylquinazolin-2-yl)aniline in this area is still a subject of research, the inherent electronic properties of the quinazoline scaffold suggest its potential. The core structure, featuring both electron-donating and electron-accepting moieties, can facilitate the formation of charge-transfer complexes.

Charge Transfer and Data Storage:

In the context of data storage, a "bit" of information (a 0 or a 1) can be represented by two different, stable electronic states of a molecule or a molecular complex. The switching between these states can be triggered by an external stimulus, such as an electric field or light.

Charge-transfer (CT) complexes, formed between an electron donor and an electron acceptor molecule, are particularly interesting for this purpose. rsc.org The application of an external voltage can induce the transfer of an electron from the donor to the acceptor, creating a charge-separated state. This state can be stable, effectively "writing" a bit of data. Reversing the voltage can return the complex to its neutral ground state, "erasing" the data.

The 4-(4-Phenylquinazolin-2-yl)aniline molecule possesses a phenyl group (electron-donating) and a quinazoline core (potentially electron-accepting), which could allow it to participate in intramolecular or intermolecular charge transfer.

Charge Trapping for Non-Volatile Memory:

Another mechanism for data storage in organic materials involves charge trapping. In this approach, a layer of the organic material is sandwiched between two electrodes. When a voltage is applied, charge carriers (electrons or holes) are injected from the electrodes and become "trapped" at specific sites within the organic material. These trapped charges can persist even after the voltage is removed, representing a stored bit of information. The presence or absence of these trapped charges alters the conductivity of the material, which can be read by applying a smaller voltage.

Materials with suitable energy levels to trap and de-trap charges are essential for this technology. The electronic structure of quinazoline derivatives can be tailored through chemical synthesis to create effective charge traps. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned to control the injection and trapping of charges.

Research Directions and Potential:

The development of quinazoline-based data storage devices would involve fabricating thin films of the material and characterizing their electrical properties. Research would focus on:

Synthesizing derivatives with optimized HOMO/LUMO levels for efficient charge injection and trapping.

Investigating the stability of the charge-trapped states to ensure long-term data retention.

Characterizing the switching speed between the "0" and "1" states to determine the potential for high-speed memory applications.

Exploring photochromic properties , where light is used to switch the molecule between different states, offering a pathway to rewritable optical data storage. nih.govacs.orgscitechdaily.com

The following table outlines the conceptual parameters for a quinazoline-based memory device:

| Parameter | Desired Characteristic | Role of Quinazoline Derivative |

| Writing Mechanism | Low voltage switching | Facilitating charge transfer or creating stable charge traps. |

| Reading Mechanism | Measurable change in conductivity or optical properties. | The electronic state of the molecule dictates the measured property. |

| Data Retention | Long-term stability of the "on" state. | Deep charge traps or stable charge-transfer states. |

| Endurance | High number of write/erase cycles. | Reversible and non-destructive switching between states. |

This table represents a conceptual framework for the development of data storage devices based on the properties of organic molecules like quinazoline derivatives.

While still in the exploratory phase, the unique electronic and photophysical properties of 4-(4-Phenylquinazolin-2-yl)aniline and its derivatives make them compelling candidates for future advancements in security and data storage technologies.

Crystallographic and Spectroscopic Characterization for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structure Determination

This analogue, which features an additional amino group on the quinazoline (B50416) core, was analyzed by single-crystal X-ray diffraction. The study revealed two symmetrically independent molecules in the crystal lattice. A key finding was the near coplanarity of the p-aminophenyl ring and the quinazoline ring system, with dihedral angles of only 1.0° and 3.3°. marquette.edu This planarity is a significant structural feature, suggesting extensive π-electron delocalization across these parts of the molecule. The distance between the nitrogen atoms of the amino groups in the two independent molecules was found to be 11.908 Å and 11.767 Å. marquette.edu

The crystal structure of other related quinazoline derivatives, such as 4-methyl-sulfanyl-2-phenyl-quinazoline, also shows a relatively small dihedral angle between the phenyl ring and the quinazoline ring system (13.95°). nih.gov In the crystal packing of this particular derivative, molecules are linked by π-π stacking interactions. nih.gov For N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the quinazoline fragment is essentially planar and forms a dihedral angle of 66.35° with the imidazole (B134444) plane. researchgate.net These findings suggest that the degree of planarity between the phenyl and quinazoline rings can vary depending on the substitution pattern at the 4-position of the quinazoline ring.

Table 1: Selected Crystallographic Data for 6-amino-2-(p-aminophenyl)-4-phenylquinazoline

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Dihedral Angle (p-aminophenyl and quinazoline rings) | 1.0° and 3.3° |

| Inter-nitrogen distance (amino groups) | 11.908 Å and 11.767 Å |

Data sourced from Lindeman et al., 1990. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Although a complete, published NMR spectrum for 4-(4-Phenylquinazolin-2-yl)aniline was not found, analysis of related structures provides a strong basis for predicting its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline, phenyl, and aniline (B41778) rings. Based on data for related 2-phenylquinazoline (B3120039) derivatives, the protons on the quinazoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). researchgate.netbioinfopublication.org The protons of the 4-aminophenyl group would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The NH₂ protons of the aniline group would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For the related compound N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine , the quinazoline protons (H5, H7, H8) and the phenyl protons (H13-H17) resonate between δ 7.49 and 8.44 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The spectrum would display signals for all unique carbon atoms in the molecule. The quaternary carbons of the quinazoline ring and the carbon attached to the nitrogen atoms would have characteristic chemical shifts. For instance, in 4-Chloro-2-phenylquinazoline , the C2 and C4 carbons of the quinazoline ring appear at δ 160.3 and 162.7 ppm, respectively. researchgate.net The carbons of the phenyl and aminophenyl groups would also show distinct signals in the aromatic region (typically δ 110-160 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for the Core Quinazoline Structure of 4-(4-Phenylquinazolin-2-yl)aniline based on Analogues

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | m | Protons of the quinazoline and phenyl rings |

| ¹H | 6.5 - 7.5 | d, d | Protons of the 4-aminophenyl ring |

| ¹H | broad s | s | NH₂ protons |

| ¹³C | 150 - 165 | s | C2 and C4 of the quinazoline ring |

| ¹³C | 110 - 150 | d, s | Aromatic carbons |

Predicted data based on spectral information from related quinazoline compounds. researchgate.netbioinfopublication.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular weight of 4-(4-Phenylquinazolin-2-yl)aniline (C₂₀H₁₅N₃) is approximately 297.36 g/mol . An ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 298.

The fragmentation of quinazoline derivatives under mass spectrometry often involves characteristic cleavage patterns. The molecular ion is typically stable due to the aromatic nature of the ring system. Common fragmentation pathways for related structures involve the loss of small molecules or radicals from the substituents. For 4-(4-Phenylquinazolin-2-yl)aniline, potential fragmentations could include the loss of the aminophenyl group or the phenyl group. The fragmentation pattern of (2-phenylquinolin-4-yl) methanone, a related heterocyclic system, shows a base peak corresponding to the molecular ion, indicating the stability of the core structure. researchgate.net

Table 3: Expected Mass Spectrometry Data for 4-(4-Phenylquinazolin-2-yl)aniline

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 297 | Molecular Ion |

| [M+H]⁺ | 298 | Protonated Molecular Ion (ESI) |

Expected data based on the molecular formula and general fragmentation patterns of related compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(4-Phenylquinazolin-2-yl)aniline is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the quinazoline ring would be observed around 1620-1550 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. For N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine , characteristic IR bands were observed at 3227 cm⁻¹ (N-H), and in the range of 1536-1618 cm⁻¹ for C=N and C=C stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 4-(4-Phenylquinazolin-2-yl)aniline, encompassing the quinazoline, phenyl, and aminophenyl rings, is expected to give rise to strong UV absorption bands. Typically, quinazoline derivatives exhibit multiple absorption bands in the UV region corresponding to π-π* and n-π* transitions. The presence of the aminophenyl group, an electron-donating substituent, is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2-phenylquinazoline.

Table 4: Expected IR and UV-Vis Spectroscopic Data for 4-(4-Phenylquinazolin-2-yl)aniline

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-H stretch (amine) | 3300 - 3500 |

| IR | Aromatic C-H stretch | > 3000 |

| IR | C=N and C=C stretch | 1450 - 1620 |

| UV-Vis | π-π* transitions | 250 - 400 |

Predicted data based on the functional groups present and spectra of analogous compounds. researchgate.net

Future Research Trajectories and Broader Academic Impact

Emerging Synthetic Methodologies for Diversification of Quinazoline (B50416) Scaffolds

The future of quinazoline chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. nih.gov While traditional methods have been effective, emerging strategies are focused on enhancing molecular diversity, improving yields, and adhering to green chemistry principles. researchgate.net

Transition-Metal Catalysis: The use of transition-metal catalysts, particularly palladium, is becoming central to the functionalization of the quinazoline core. toho-u.ac.jp These methods allow for precise C-H bond functionalization, enabling the introduction of a wide array of substituents onto the heterocyclic framework that were previously difficult to achieve. researchgate.net A notable advancement is the development of a water-soluble palladium catalyst for a multi-component reaction to synthesize quinazolinones in water, an environmentally friendly solvent. toho-u.ac.jp This approach not only reduces reliance on toxic organic solvents but also streamlines the synthesis process by combining multiple reaction steps. toho-u.ac.jp

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful technique to accelerate the synthesis of quinazoline derivatives. researchgate.net By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields and cleaner product profiles. researchgate.net The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of this methodology. researchgate.net

Photocatalysis and Enzymatic Catalysis: Innovative approaches combining enzymatic catalysis with photocatalysis are being explored for quinazolinone synthesis. researchgate.net For instance, a chemoenzymatic strategy might use an enzyme like α-Chymotrypsin for the initial cyclization, followed by a light-induced oxidation to yield the final product. researchgate.net This dual approach offers high efficiency and selectivity under mild conditions. researchgate.net

These advanced synthetic strategies are crucial for creating libraries of 4-(4-Phenylquinazolin-2-yl)aniline analogues, which are essential for structure-activity relationship (SAR) studies and the discovery of new functionalities. researchgate.net

Advanced Mechanistic Studies on Molecular Interactions and Biological Pathways

While many quinazoline derivatives are known for their biological activity, a deeper, mechanistic understanding of their interactions at the molecular level is a key area for future research. The focus is shifting from simply identifying active compounds to elucidating how and why they work.

Advanced biophysical techniques are required to probe the interactions between quinazoline compounds and their biological targets, such as enzymes or receptors. nih.gov Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to a protein, revealing specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. nih.gov

For instance, in the context of anticancer research, many quinazoline derivatives function as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Future studies will aim to understand the precise conformational changes induced in the EGFR protein upon binding of a ligand like 4-(4-Phenylquinazolin-2-yl)aniline. This knowledge is critical for designing next-generation inhibitors that can overcome drug resistance, a significant challenge in cancer therapy. nih.gov Cell cycle analysis and apoptosis assays are also vital tools to determine the downstream effects of these molecular interactions, revealing how they ultimately lead to outcomes like cell growth arrest or programmed cell death. nih.gov

Integration of Computational Design with Experimental Validation for Targeted Research

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. nih.gov This integrated approach allows researchers to design molecules with desired properties in silico before committing to resource-intensive laboratory work. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to build statistical relationships between the structural features of quinazoline derivatives and their biological activity. nih.gov These models can predict the potency of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.gov For example, QSAR models have been successfully used to design potent EGFR inhibitors by identifying key structural modifications that enhance binding affinity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This is followed by molecular dynamics (MD) simulations, which analyze the physical movements of the atoms and molecules in the complex over time. nih.govrsc.org MD simulations provide insights into the stability of the ligand-protein complex and can help refine the design of more effective binders. nih.gov The validation of these computational models is confirmed when the root-mean-square deviation (RMSD) value is below 2 Å, indicating a high degree of accuracy. nih.gov

This "design-synthesize-test-validate" cycle, powered by computational tools, significantly accelerates the research process, reducing costs and enabling a more rational approach to developing targeted therapies and functional materials. nih.govacs.org

Exploration of Novel Photophysical Phenomena and Advanced Material Applications

Beyond biomedicine, quinazoline scaffolds are promising candidates for advanced materials due to their unique electronic and photophysical properties. Research into 2-aryl-4-(morpholin-4-yl)quinazolines has revealed their potential as highly luminescent chromophores. researchgate.net

Future research will likely focus on tuning the photophysical properties of compounds like 4-(4-Phenylquinazolin-2-yl)aniline by modifying their substituent groups. Key properties of interest include:

Fluorescence Quantum Yield: This measures the efficiency of the fluorescence process. Some quinazoline derivatives have shown high quantum yields, up to 89% in certain solvents, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net

Solvatochromism: This is the phenomenon where the color of a substance changes with the polarity of the solvent. This property can be exploited to create chemical sensors that detect changes in their environment.

Solid-State Emission: Many quinazoline derivatives are luminescent in the solid state, with emission colors ranging from blue to red. researchgate.net This is a highly desirable property for applications in solid-state lighting and displays.

The investigation of these properties could lead to the development of novel materials for electronics, photonics, and sensing technologies. The ability of some derivatives to generate white luminescence is particularly intriguing for next-generation lighting solutions. researchgate.net

Table 1: Photophysical Properties of Selected Quinazoline Derivatives

| Compound Class | Emission Range | Max. Quantum Yield (Toluene) | Key Feature |

|---|---|---|---|

| 2-Aryl-4-(morpholin-4-yl)quinazolines | Blue-Green | 75% | High luminescence in solution researchgate.net |

Note: This table is illustrative of the properties found in related quinazoline structures.